7-Methyl-7-azaspiro[3.5]nonan-2-ol
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Overview
Description
7-Methyl-7-azaspiro[35]nonan-2-ol is a chemical compound with the molecular formula C9H17NO It is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and hydroxyl functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-azaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler spirocyclic amine.
Substitution: The nitrogen atom can participate in substitution reactions, where the hydrogen attached to it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in the formation of amines .
Scientific Research Applications
7-Methyl-7-azaspiro[3.5]nonan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The nitrogen atom and hydroxyl group play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the methyl group and the presence of a hydrochloride salt.
(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: This compound has a methanol group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
7-Methyl-7-azaspiro[3.5]nonan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its spirocyclic structure with a nitrogen atom and hydroxyl group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-methyl-7-azaspiro[3.5]nonan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXSUHZVUUODFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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